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Compound of Interest

Compound Name: Methyl 1H-imidazole-2-carboxylate

Cat. No.: B101559 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
1H-imidazole-2-carboxylate, a key heterocyclic compound with applications in pharmaceutical

research and drug development. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational

dataset for researchers and scientists. The data presented is based on closely related analogs

and established principles of spectroscopic analysis, providing a robust reference for

identification and characterization.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and MS analyses of a close analog, cyclohexyl 1-methyl-1H-imidazole-2-carboxylate, which

serves as a representative model for the core structure of Methyl 1H-imidazole-2-
carboxylate.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Chemical Shift (δ) ppm Multiplicity Assignment

7.12 s Imidazole C-H

7.00 s Imidazole C-H

4.97 tt O-CH (cyclohexyl)

3.99 s N-CH₃

2.08 – 1.95 m Cyclohexyl CH₂

1.88 – 1.78 m Cyclohexyl CH₂

1.68 – 1.54 m Cyclohexyl CH₂

1.47 – 1.32 m Cyclohexyl CH₂

1.32 – 1.18 m Cyclohexyl CH₂

Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog.[1]

Table 2: ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

158.8 C=O (Ester carbonyl)

137.0 Imidazole C2

129.3 Imidazole C4/C5

126.0 Imidazole C4/C5

74.3 O-CH (cyclohexyl)

35.9 N-CH₃

31.6 Cyclohexyl CH₂

25.2 Cyclohexyl CH₂

24.1 Cyclohexyl CH₂
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Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog.[1]

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

2934, 2858 Strong C-H stretch (aliphatic)

1702 Strong C=O stretch (ester)

1412 Medium C-N stretch (imidazole ring)

1256 Strong C-O stretch (ester)

1127 Strong C-N stretch (imidazole ring)

781 Strong
C-H out-of-plane bend

(aromatic)

Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog.[1]

Table 4: Mass Spectrometry (MS) Data

m/z Ion Type

209.1285 [M+H]⁺ (Calculated for C₁₁H₁₇N₂O₂)

209.1286 [M+H]⁺ (Found)

Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog,

obtained via High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).[1]

Experimental Protocols
The spectroscopic data presented in this guide are based on established methodologies for the

analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on

a 500 MHz spectrometer.[1] The sample was dissolved in deuterated chloroform (CDCl₃).
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Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was recorded using a Fourier Transform Infrared

(FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[1] The data is

reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) was performed using

an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer.[1]

The reported mass-to-charge ratio (m/z) corresponds to the protonated molecule [M+H]⁺.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Methyl 1H-imidazole-2-carboxylate.
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General Workflow for Spectroscopic Analysis
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A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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